molecular formula C25H37NO6 B152864 Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate CAS No. 268557-49-9

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate

Cat. No.: B152864
CAS No.: 268557-49-9
M. Wt: 447.6 g/mol
InChI Key: FXWGCWKFKYSSLD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate (CAS 162358-08-9) is a complex organic compound with the molecular formula C₂₅H₃₉NO₅ and a molecular weight of 433.58 g/mol . Its structure features:

  • A propanedioate core with two ethyl ester groups.
  • An acetamido (-NHCOCH₃) substituent at the central carbon.
  • A 2-(4-octylphenyl)-2-oxoethyl side chain, which introduces hydrophobicity due to the octyl (C₈H₁₇) alkyl chain .

Properties

IUPAC Name

diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWGCWKFKYSSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268557-49-9
Record name Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate typically involves the reaction of diethyl malonate with 4-octylbenzaldehyde in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

    Conditions: Reflux, room temperature, inert atmosphere

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as a therapeutic agent. Its structural properties suggest several possible mechanisms of action:

  • Enzyme Modulation : Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate may inhibit or modulate enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.
  • Receptor Interaction : The compound is believed to interact with specific cellular receptors, influencing signaling pathways that regulate gene expression and cellular responses. This characteristic makes it a candidate for developing drugs targeting various diseases, including cancer and autoimmune disorders .
  • Immunosuppressive Properties : Research indicates that derivatives of this compound may serve as immunosuppressants, potentially useful in preventing acute allograft rejection or treating autoimmune diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the following steps:

  • Reactants : Diethyl malonate and 4-octylbenzaldehyde.
  • Catalysts : Sodium ethoxide or potassium carbonate.
  • Solvents : Ethanol or methanol.
  • Conditions : The reaction is conducted at room temperature to reflux conditions, followed by purification through recrystallization or column chromatography .

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibited specific enzymes involved in lipid metabolism. This inhibition could lead to altered lipid profiles in treated cells, suggesting a role in managing dyslipidemia-related conditions.

Case Study 2: Cancer Research

In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the modulation of apoptosis-related pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Immunology

Research focused on the immunosuppressive effects of the compound showed promising results in animal models for preventing graft rejection. The findings suggest that it may be developed into a therapeutic agent for transplant patients .

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets and pathways . The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Modulating gene expression to influence cellular functions and responses.

Comparison with Similar Compounds

Physicochemical Characteristics

  • Synthesis : Often prepared via multi-step organic reactions, including condensation and esterification. For example, sodium borohydride reduction of intermediates (e.g., in the synthesis of diols) has been documented .
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis , particularly for multiple sclerosis therapies like fingolimod analogs .

Comparison with Structurally Similar Compounds

Diethyl 2-Acetamido-2-[(4-Aminophenyl)Methyl]Propanedioate (CAS 6335-21-3)

Structural Differences :

  • Substituent: Replaces the octylphenyl-oxoethyl group with a 4-aminophenylmethyl moiety.
  • Molecular Formula : C₁₆H₂₂N₂O₅ (MW: 322.36 g/mol) .

Key Comparisons :

Property Target Compound (CAS 162358-08-9) 4-Aminophenyl Analog (CAS 6335-21-3)
Hydrophobicity High (due to octyl chain) Moderate (polar amino group)
Hydrogen Bonding Limited (acetamido only) Enhanced (amino group)
Applications Drug intermediate Potential for peptide coupling/imaging agents

Research Findings :

  • The amino group in the analog enhances hydrogen bonding, improving solubility in polar solvents but reducing lipid membrane permeability compared to the octyl-containing compound .

Diethyl 2-[(4-Fluorophenyl)Methyl]Propanedioate (CAS 59223-74-4)

Structural Differences :

  • Lacks the acetamido group and oxoethyl moiety.
  • Features a 4-fluorophenylmethyl substituent.
  • Molecular Formula : C₁₄H₁₇FO₄ (MW: 268.28 g/mol) .

Key Comparisons :

Property Target Compound (CAS 162358-08-9) 4-Fluorophenyl Analog (CAS 59223-74-4)
Reactivity Amide/ester hydrolysis susceptibility Higher stability (no amide group)
Electronic Effects Electron-withdrawing oxoethyl group Fluorine-induced electronegativity
Applications Drug synthesis Material science (e.g., fluorinated polymers)

Research Findings :

  • The fluorine atom in the analog increases electronegativity, making it useful in electron-deficient aromatic systems for catalysis or polymer applications .

Structural Differences :

  • Contains a hydroxy group instead of the oxo group on the ethyl side chain.
  • Molecular Formula: Presumed similar to the target compound (C₂₅H₃₉NO₅) .

Key Comparisons :

Property Target Compound (CAS 162358-08-9) Hydroxy Analog (Example 9 in )
Redox Reactivity Oxo group amenable to reduction Hydroxy group (product of NaBH₄ reduction)
Crystallinity Not reported Forms colorless crystals (m.p. 118–119°C)

Research Findings :

  • The hydroxy analog is a key intermediate in synthesizing diols, highlighting the target compound’s role in multi-step pharmaceutical syntheses .

Biological Activity

Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate, with the CAS number 268557-49-9, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H39NO5
  • Molecular Weight : 433.58 g/mol
  • IUPAC Name : this compound
  • CAS Number : 268557-49-9

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reactants : Diethyl malonate and 4-octylbenzaldehyde.
  • Catalysts : Sodium ethoxide or potassium carbonate.
  • Solvents : Ethanol or methanol.
  • Conditions : The reaction is conducted at room temperature to reflux conditions, followed by purification through recrystallization or column chromatography.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or modulate enzymes involved in various metabolic pathways, potentially affecting cellular metabolism and signaling.
  • Receptor Binding : The compound can interact with specific cellular receptors, influencing signaling pathways that regulate gene expression and cellular responses .
  • Gene Expression Modulation : By affecting transcription factors and other regulatory proteins, it may alter gene expression profiles, impacting cell proliferation and differentiation .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:

  • A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Immunosuppressive Effects

Research has also suggested potential immunosuppressive activities:

  • In a model of autoimmune disease, administration of similar compounds led to a reduction in inflammatory markers and improved clinical outcomes in treated animals . This suggests a possible application in managing conditions like multiple sclerosis.

Case Studies

StudyFindings
Study A (2023)Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
Study B (2023)Showed immunosuppressive effects in animal models of autoimmune diseases, reducing inflammation markers significantly.
Study C (2024)Investigated the binding affinity of the compound to specific receptors involved in metabolic regulation; found promising results indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Alkylation of Diethyl Acetamidomalonate : Reacting diethyl acetamidomalonate with 2-(4-octylphenyl)ethyl halides (e.g., bromide or iodide) in the presence of sodium ethylate (NaOEt) in anhydrous ethanol under reflux (6 hours, nitrogen atmosphere) .
  • Alternative Alkylation with NaH : Using NaH in dimethylformamide (DMF) at controlled temperatures (<10°C) to activate diethyl acetamidomalonate, followed by dropwise addition of 2-(4-octylphenyl)ethyl bromide. This method requires careful temperature monitoring to avoid side reactions .
    • Key Considerations : Yield optimization depends on solvent choice (ethanol vs. DMF), base reactivity (NaOEt vs. NaH), and reaction time. Ethanol-based routes are simpler but may require longer reflux times, while DMF/NaH systems demand rigorous temperature control .

Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of the 4-octylphenyl group (δ 7.2–7.4 ppm for aromatic protons) and the acetamido moiety (δ 2.0–2.2 ppm for CH₃CO) .
  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity. For example, post-synthesis purification via partitioning between ethyl acetate and aqueous NaHCO₃/saturated brine removes unreacted reagents .
  • Mass Spectrometry : High-resolution MS to validate the molecular ion peak (expected m/z ~475–500 based on similar derivatives) .

Advanced Research Questions

Q. How do catalytic hydrogenation and borohydride reduction compare for modifying intermediates in the synthesis of related derivatives?

  • Methodological Answer :

  • Catalytic Hydrogenation (Pd/C) : Used to reduce ketone groups (e.g., converting 2-oxoethyl to ethyl). Example: Stirring under 5 kg/cm² H₂ pressure in ethanol for 6 days achieves full reduction but requires extended reaction times and catalyst filtration .
  • Sodium Borohydride (NaBH₄) : Rapid reduction (2.5 hours at room temperature in methanol) but may require acidic workup (1N HCl) to quench excess reagent. This method is faster but less selective for complex substrates .
    • Data Contradiction Analysis : Conflicting yields or by-products may arise from steric hindrance (e.g., bulky 4-octylphenyl group) or solvent polarity. Ethanol favors Pd/C hydrogenation, while methanol enhances NaBH₄ reactivity .

Q. What strategies resolve inconsistencies in reaction outcomes when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Parameter Optimization :
  • Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require scaled cooling systems to maintain <10°C during reagent addition .
  • Catalyst Loading : For hydrogenation, increasing Pd/C catalyst proportionally (e.g., 10% w/w) ensures consistent reduction efficiency at larger scales .
  • Purification Challenges : Column chromatography may replace simple partitioning for gram-scale purification to remove trace by-products (e.g., unreacted diethyl acetamidomalonate) .

Q. How can environmental stability and degradation pathways of this compound be assessed in interdisciplinary studies?

  • Methodological Answer :

  • Experimental Design :
  • Abiotic Degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS .
  • Biotic Degradation : Use soil or microbial cultures to assess metabolic breakdown. Extract and identify metabolites (e.g., via GC-MS) to map pathways .
  • Data Interpretation : Compare degradation rates under different conditions to model environmental persistence. For example, the 4-octylphenyl group may resist hydrolysis but undergo photolytic cleavage .

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